![molecular formula C20H13FO4 B291006 Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate, also known as FBAB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate is a fluorescent molecule that emits light in response to excitation by a specific wavelength of light. The mechanism of action involves the absorption of light energy by the molecule, which results in the excitation of electrons to a higher energy state. Upon returning to their ground state, the electrons emit light in the form of fluorescence.
Biochemical and Physiological Effects
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function or viability. However, it is important to note that the use of any synthetic compound in biological systems may have unintended consequences, and caution should be exercised when interpreting results obtained using Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has several advantages as a fluorescent probe, including its high sensitivity and specificity for imaging biological systems. It is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, there are limitations to its use, including the potential for photobleaching and the need for specialized equipment to perform fluorescence imaging experiments.
Direcciones Futuras
There are several future directions for research involving Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate, including the development of new synthetic methods for producing modified versions of the compound with improved properties. Additionally, there is potential for the use of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate in the development of new diagnostic and therapeutic tools for a variety of diseases. Finally, further research is needed to fully understand the mechanism of action of Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate and its potential effects on biological systems.
Métodos De Síntesis
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate can be synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by esterification with phenol and subsequent acylation with benzoyl chloride. The final product is obtained through a reaction with phenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate has been utilized in various scientific research applications, including fluorescence imaging of cellular structures and protein-protein interactions. It has been shown to be a useful tool for studying the behavior of cells in vitro and in vivo, as well as for monitoring the activity of enzymes and other biomolecules.
Propiedades
Fórmula molecular |
C20H13FO4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
phenyl 2-(4-fluorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C20H13FO4/c21-15-12-10-14(11-13-15)19(22)25-18-9-5-4-8-17(18)20(23)24-16-6-2-1-3-7-16/h1-13H |
Clave InChI |
IRBYGZKERROZLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




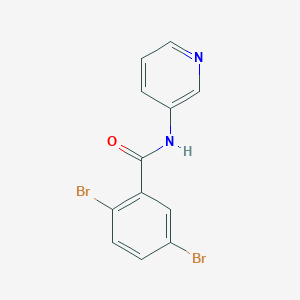

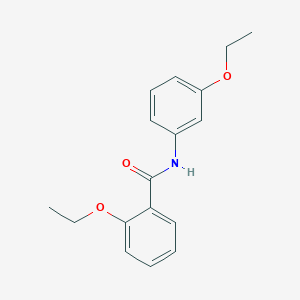
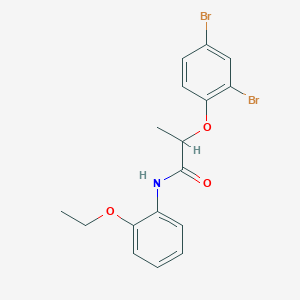

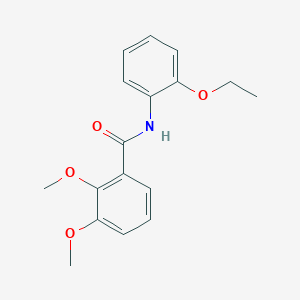
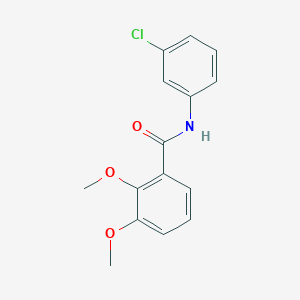
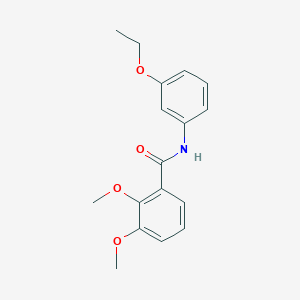
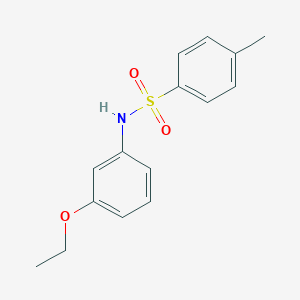
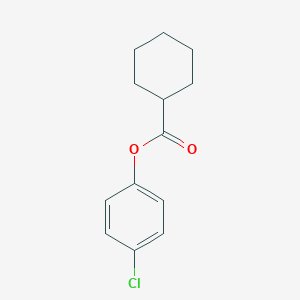

![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
